molecular formula C22H44N2O2S2 B1597261 Cadmium ionophore I CAS No. 73487-00-0

Cadmium ionophore I

Cat. No.: B1597261
CAS No.: 73487-00-0
M. Wt: 432.7 g/mol
InChI Key: NKWPVGBRWCCVGT-UHFFFAOYSA-N
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Description

Cadmium ionophore I, also known as N,N,N′,N′-Tetrabutyl-3,6-dioxaoctanedi(thioamide), is a selective ionophore used for the detection and quantification of cadmium ions. This compound is particularly useful in the development of ion-selective electrodes, which are employed in various analytical and environmental applications to measure cadmium ion concentrations.

Scientific Research Applications

Cadmium ionophore I has a wide range of scientific research applications, including:

    Chemistry: Used in the development of ion-selective electrodes for the detection and quantification of cadmium ions in various samples, including environmental and industrial samples.

    Biology: Employed in studies involving the transport and regulation of cadmium ions in biological systems. It helps in understanding the role of cadmium ions in cellular processes and their impact on health.

    Medicine: Used in research related to the toxicological effects of cadmium ions on human health. It aids in the development of diagnostic tools for detecting cadmium exposure and its associated health risks.

    Industry: Utilized in the monitoring of cadmium levels in industrial processes and waste streams. It helps in ensuring compliance with environmental regulations and standards.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cadmium ionophore I involves the reaction of tetrabutylamine with 3,6-dioxaoctanedi(thioamide). The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use in ion-selective electrodes and other applications.

Chemical Reactions Analysis

Types of Reactions

Cadmium ionophore I primarily undergoes complexation reactions with cadmium ions. These reactions involve the formation of stable complexes between the ionophore and cadmium ions, which can be detected and measured using ion-selective electrodes.

Common Reagents and Conditions

The complexation reactions of this compound with cadmium ions are typically carried out in aqueous or organic solvents. Common reagents used in these reactions include cadmium salts such as cadmium chloride or cadmium sulfate. The reactions are usually conducted at room temperature and neutral pH to ensure optimal complex formation.

Major Products Formed

The major products formed from the reactions of this compound with cadmium ions are cadmium-ionophore complexes. These complexes are highly stable and can be detected using ion-selective electrodes, making them useful for analytical applications.

Mechanism of Action

Cadmium ionophore I exerts its effects by selectively binding to cadmium ions and forming stable complexes. The ionophore has a high affinity for cadmium ions, which allows it to effectively capture and transport these ions across membranes. The molecular targets of this compound include cadmium ions present in various samples, and the pathways involved in its mechanism of action are related to the complexation and transport of cadmium ions.

Comparison with Similar Compounds

Cadmium ionophore I is unique in its high selectivity and affinity for cadmium ions. Similar compounds include:

    Lead ionophore IV: Selective for lead ions and used in the development of lead-selective electrodes.

    Copper (II) ionophore I: Selective for copper ions and used in copper-selective electrodes.

    Nitrate ionophore VI: Selective for nitrate ions and used in nitrate-selective electrodes.

Compared to these similar compounds, this compound stands out due to its exceptional selectivity for cadmium ions, making it a valuable tool in analytical and environmental applications.

Properties

IUPAC Name

N,N-dibutyl-2-[2-[2-(dibutylamino)-2-sulfanylideneethoxy]ethoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2O2S2/c1-5-9-13-23(14-10-6-2)21(27)19-25-17-18-26-20-22(28)24(15-11-7-3)16-12-8-4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWPVGBRWCCVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)COCCOCC(=S)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346830
Record name Cadmium ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73487-00-0
Record name Cadmium ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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